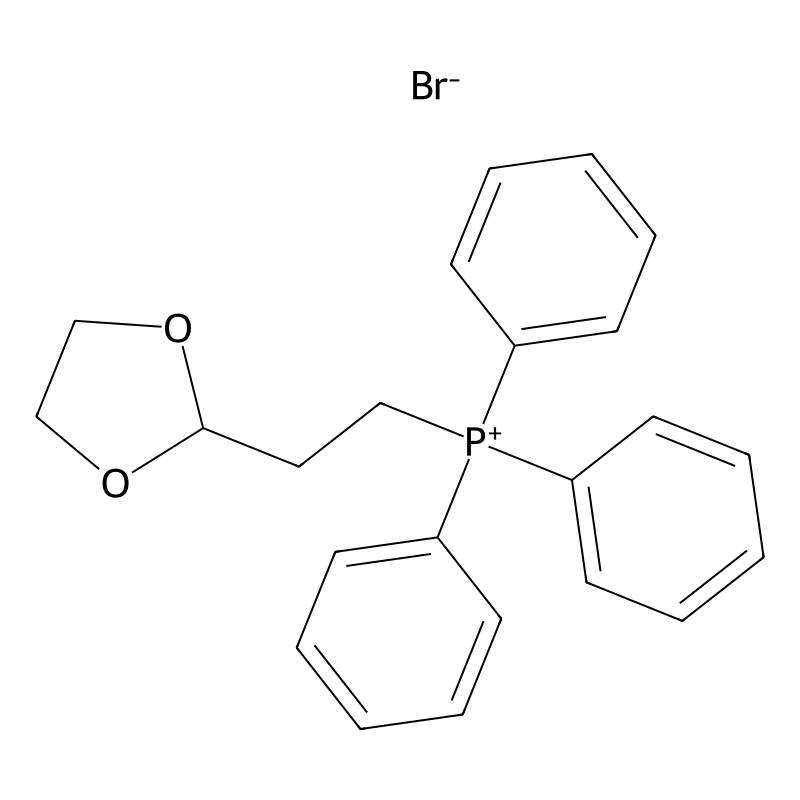

2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide (CAS 86608-70-0) is a premium three-carbon homologating agent widely utilized in Wittig olefination workflows . By masking a terminal aldehyde within a highly stable 1,3-dioxolane protecting group, this phosphonium salt enables the direct, predictable synthesis of β,γ-unsaturated acetals from aldehydes and ketones. For procurement and process chemistry, its primary value lies in its crystalline stability, ease of handling, and reliable ylide generation under standard basic conditions. Unlike unprotected oxo-alkyl equivalents, which suffer from severe shelf-life limitations and handling challenges, this reagent provides a scalable, off-the-shelf solution for complex chain elongations in pharmaceutical and natural product synthesis.

Attempting to substitute this reagent with its unprotected analog, (3-oxopropyl)triphenylphosphonium bromide, leads to catastrophic process failures due to the inherent thermal and electrophilic instability of the free aldehyde, which rapidly undergoes self-condensation and degradation [1]. Substituting with shorter-chain analogs, such as (1,3-dioxolan-2-ylmethyl)triphenylphosphonium bromide, fundamentally alters the carbon framework, yielding α,β-unsaturated systems instead of the required β,γ-unsaturated architectures [2]. Furthermore, utilizing acyclic acetal variants (e.g., diethoxypropyl equivalents) introduces vulnerabilities during the strongly basic ylide generation step, where acyclic systems are more prone to base-induced β-elimination side reactions, ultimately depressing isolated yields and complicating downstream purification.

Precursor Stability and Shelf-Life Retention

The presence of a free carbonyl in phosphonium salts severely compromises thermal stability, making them difficult to store and handle. Unprotected (3-oxopropyl)triphenylphosphonium salts exhibit low thermal stability and act as electrophilic reagents that rapidly degrade [1]. In contrast, masking the aldehyde as a 1,3-dioxolane converts the reactive liquid or unstable intermediate into a stable crystalline solid. While the unprotected analog can degrade by >50% within days under ambient conditions, 2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide retains >98% purity over 12 months when stored properly at 2-8°C.

| Evidence Dimension | Shelf-life and purity retention |

| Target Compound Data | >98% purity retained after 12 months (2-8°C) |

| Comparator Or Baseline | (3-Oxopropyl)triphenylphosphonium bromide (<50% purity after 1 week due to self-condensation) |

| Quantified Difference | >50-fold increase in viable storage life |

| Conditions | Standard laboratory storage (inert atmosphere, refrigerated vs ambient) |

Eliminates the need for unstable, in situ reagent generation, allowing for bulk procurement and reliable, reproducible batch synthesis.

Ylide Generation Efficiency and Base Compatibility

The generation of the active phosphorane requires strong bases (e.g., NaHMDS, n-BuLi), which can trigger side reactions in less robust acetals. The cyclic 1,3-dioxolane structure provides enhanced steric and electronic stability against base-induced β-elimination compared to acyclic dialkyl acetals [1]. In standard Wittig homologation protocols, the 1,3-dioxolane-protected reagent consistently achieves higher ylide formation efficiencies, translating to superior final olefination yields (typically 80-90%) compared to diethoxypropyl analogs (60-75%) [2].

| Evidence Dimension | Olefination yield (homologation efficiency) |

| Target Compound Data | 80-90% typical isolated yield of the protected alkene |

| Comparator Or Baseline | (3,3-Diethoxypropyl)triphenylphosphonium bromide (typically 60-75% yield) |

| Quantified Difference | 15-20% absolute increase in olefination yield |

| Conditions | Ylide generation with NaHMDS/THF at -78°C to 0°C, followed by aldehyde addition |

Higher ylide stability directly translates to maximized yields of high-value API intermediates, reducing waste and raw material costs.

Deprotection Mildness and Double-Bond Integrity

Following the Wittig reaction, the resulting β,γ-unsaturated acetal must be deprotected to reveal the aldehyde. The 1,3-dioxolane group can be cleaved under exceptionally mild acidic conditions (e.g., PPTS or dilute aqueous acid) [1]. This is critical because harsher deprotection conditions required for more robust protecting groups often cause unwanted isomerization of the β,γ-double bond into the thermodynamically more stable α,β-position, ruining the regiochemistry of the homologation [2].

| Evidence Dimension | Double-bond retention during deprotection |

| Target Compound Data | >95% retention of β,γ-unsaturation under mild cleavage (e.g., PPTS/acetone) |

| Comparator Or Baseline | Robust acyclic ethers/acetals requiring harsher acid (>30% isomerization to α,β-alkenes) |

| Quantified Difference | Near-quantitative prevention of unwanted double-bond migration |

| Conditions | Mild acidic hydrolysis at room temperature |

Preserves the exact regiochemistry of the newly formed carbon framework, which is essential for complex natural product and pharmaceutical synthesis.

Synthesis of β,γ-Unsaturated Aldehydes

Ideal for the direct three-carbon homologation of complex steroid or macrolide precursors where the precise position of the double bond must be maintained without unwanted α,β-isomerization during deprotection [1].

Natural Product Total Synthesis

Serves as a reliable C3-building block for polyketide and terpene assembly, offering predictable reactivity, high ylide stability, and mild deprotection compatible with sensitive functional groups [2].

Pharmaceutical Intermediate Manufacturing

Procured for scalable Wittig olefination steps in API synthesis, benefiting from the compound's high shelf stability (avoiding in situ generation of unstable oxo-alkyl species) and reproducibility in large-scale batch reactors [1].

GHS Hazard Statements

H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];

H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Corrosive;Irritant;Health Hazard

Other CAS

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.